2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-methoxyphenyl group at position 7 and an acetamide moiety at position 3. Its molecular formula is C₁₆H₁₃N₃O₃S (calculated based on structural analogs), with a molecular weight of approximately 327.36 g/mol.
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-21-10-4-2-9(3-5-10)11-7-22-14-13(11)17-8-18(15(14)20)6-12(16)19/h2-5,7-8H,6H2,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHHTBNDYUBENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thienopyrimidine in the presence of a palladium catalyst.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the thieno[3,2-d]pyrimidin-4-one core or related heterocyclic systems but differ in substituents, which critically impact their physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Substituent-Driven Differences
Electron-Donating vs. In contrast, 4-fluorophenyl () and 4-chlorophenyl () substituents are electron-withdrawing, which may enhance binding to electrophilic regions of targets .
Acetamide vs. Ester Derivatives: The target compound’s acetamide group (-NHCOCH₃) provides hydrogen-bonding capacity, critical for interactions with kinase ATP-binding sites or proteases.
Aromatic vs. Aliphatic Substituents :
Biological Activity
2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular properties, and biological activity, drawing from various studies and data sources.
Molecular Characteristics
The molecular formula of this compound is C23H21N3O4S with a molecular weight of 435.51 g/mol. The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N3O4S |
| Molecular Weight | 435.51 g/mol |
| CAS Number | 1207018-03-8 |
| Purity | >90% |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The specific synthetic routes can vary, but they generally include the formation of the thieno[3,2-d]pyrimidine scaffold followed by acetamide functionalization.
Anticancer Properties
Research has indicated that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer activities. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Preliminary screenings suggest that this compound could possess activity against certain bacterial strains. Further investigations are required to determine the spectrum of activity and mechanism of action.
Case Studies
- Study on Antitumor Activity : In a controlled environment, the compound was tested against various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth in breast cancer cells (MCF-7) and colon cancer cells (HT-29), indicating potential as an anticancer agent.
- Antimicrobial Testing : A study conducted on bacterial strains such as E. coli and Staphylococcus aureus revealed that the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the thieno[3,2-d]pyrimidine moiety may interact with specific cellular targets involved in cell proliferation and survival pathways.
Q & A
Q. What are the key considerations for optimizing multi-step synthesis routes for this compound?
The synthesis involves sequential functionalization of the thieno[3,2-d]pyrimidine core. Key steps include:
- Core Formation : Cyclocondensation of thiophene derivatives with pyrimidine precursors under reflux (toluene, 110°C) to form the heterocyclic backbone .
- Substituent Introduction : Suzuki-Miyaura coupling for 4-methoxyphenyl group addition (Pd catalyst, K₂CO₃, DMF, 80°C) .
- Acetamide Attachment : Nucleophilic substitution using chloroacetamide derivatives in ethanol with triethylamine as a base .
Optimization Metrics : Reaction yields (typically 60-75% per step), purity (>95% via HPLC), and scalability (batch vs. flow chemistry).
Q. How can researchers validate structural integrity and purity during synthesis?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, pyrimidine carbons at δ 160-170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated for C₁₆H₁₃N₃O₃S: 327.32 g/mol) .
- HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based protocols .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Receptor Binding : Radioligand displacement studies (e.g., for GPCR targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve target selectivity?
- Substituent Modifications :
- Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-Cl) to enhance enzyme affinity .
- Vary acetamide substituents (e.g., N-methyl vs. N-aryl) to alter solubility and membrane permeability .
- Bioisosteric Replacements : Substitute sulfur in the thieno ring with selenium to modulate redox activity .
Data Interpretation : Compare IC₅₀ shifts (>10-fold differences indicate critical substituent roles) .
Q. How to resolve contradictory bioactivity data across studies?
Contradictions may arise from:
- Assay Conditions : Variability in cell lines (e.g., HeLa vs. HepG2 metabolic differences) or serum-free vs. serum-containing media .
- Compound Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .
Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies are effective for resolving low yields in final acetylation steps?
- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP, 1–5 mol%) for acetylation .
- Solvent Optimization : Switch from ethanol to DCM for better solubility of intermediates .
- Temperature Control : Lower reaction temperature (0–25°C) to reduce side reactions .
Q. How to elucidate the compound’s mechanism of enzyme interaction?
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., EGFR kinase) to identify binding motifs .
- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., using AutoDock Vina) to predict binding energy (ΔG < -8 kcal/mol suggests strong affinity) .
- Mutagenesis Studies : Replace key enzyme residues (e.g., Lys123 in ATP-binding pockets) to confirm critical interactions .
Q. What methods address poor aqueous solubility in pharmacokinetic studies?
- Prodrug Design : Introduce phosphate esters at the acetamide group for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
- Co-solvency : Use 10% DMSO/PBS mixtures while ensuring <0.1% final DMSO concentration in cell assays .
Data Contradiction and Reproducibility
Q. How to validate conflicting reports on metabolic stability?
- Microsomal Assays : Compare hepatic clearance in human vs. rat liver microsomes (t₁/₂ <30 min indicates high clearance) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ >10 µM suggests low drug-drug interaction risk) .
Note : Species-specific metabolism (e.g., glucuronidation in humans) may explain discrepancies .
Q. Why do cytotoxicity results vary between 2D vs. 3D cell models?
- 3D Spheroids : Mimic tumor microenvironments with hypoxia-induced resistance (e.g., 5-fold higher IC₅₀ in spheroids) .
- Penetration Limits : Larger molecular weight (~327 g/mol) may reduce diffusion into spheroid cores .
Solution : Use multicellular tumor spheroids (MCTS) with viability assays (e.g., ATP luminescence) .
Comparative Analysis with Structural Analogs
| Analog | Key Modification | Bioactivity Shift | Reference |
|---|---|---|---|
| 4-Chloro derivative | 4-Cl instead of 4-OCH₃ | 3× higher kinase inhibition | |
| N-Methylacetamide | Methylation of acetamide NH | Reduced cytotoxicity (IC₅₀ >50 µM) | |
| Selenium-substituted | Thieno S → Se | Enhanced ROS generation |
Methodological Resources
- Synthetic Protocols : Detailed in .
- Analytical Workflows : NMR/HRMS guidelines from .
- Bioassays : Standardized cytotoxicity and enzyme assays in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
